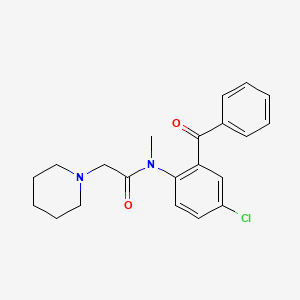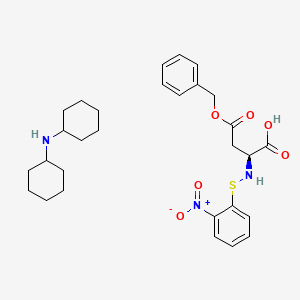
Einecs 219-336-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of ε-caprolactam, which is derived from cyclohexanone. The reaction involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the catalytic hydrogenation of ε-caprolactam. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically nickel, to achieve the reduction of the lactam ring to form aminocaproic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Aminocaproic acid undergoes several types of chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to form ε-caprolactam.
Reduction: The compound can be reduced further to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel or palladium is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: ε-Caprolactam
Reduction: Hexanoic acid
Substitution: Various aminocaproic acid derivatives
Wissenschaftliche Forschungsanwendungen
Aminocaproic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in studies related to protein structure and function due to its structural similarity to lysine.
Medicine: Used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.
Industry: Utilized in the production of nylon and other synthetic fibers due to its role as a precursor to ε-caprolactam.
Wirkmechanismus
Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition of plasmin formation reduces fibrinolysis, leading to the stabilization of blood clots and prevention of excessive bleeding.
Vergleich Mit ähnlichen Verbindungen
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action but with a higher potency.
ε-Caprolactam: A precursor to aminocaproic acid, used in the production of nylon.
Uniqueness: Aminocaproic acid is unique in its balance of efficacy and safety as an antifibrinolytic agent. While tranexamic acid is more potent, aminocaproic acid is preferred in certain clinical settings due to its well-established safety profile and lower risk of adverse effects.
Eigenschaften
CAS-Nummer |
2418-90-8 |
|---|---|
Molekularformel |
C29H39N3O6S |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H16N2O6S.C12H23N/c20-16(25-11-12-6-2-1-3-7-12)10-13(17(21)22)18-26-15-9-5-4-8-14(15)19(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,18H,10-11H2,(H,21,22);11-13H,1-10H2/t13-;/m0./s1 |
InChI-Schlüssel |
AANMHCRRPDNWHF-ZOWNYOTGSA-N |
Isomerische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


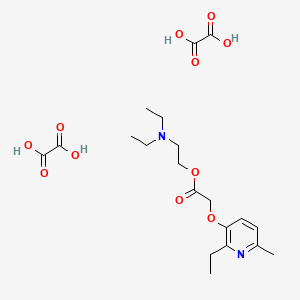
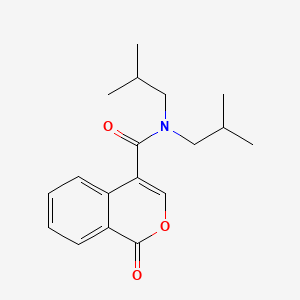
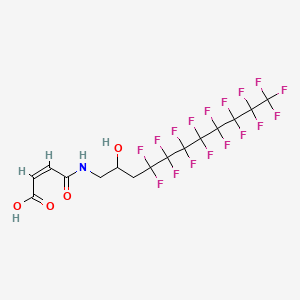



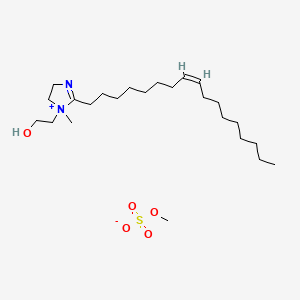

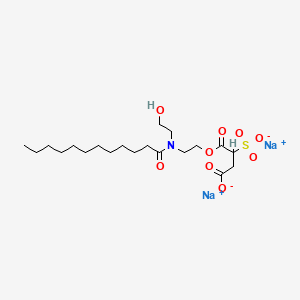
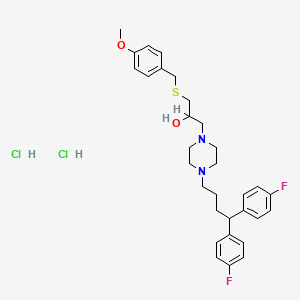


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
